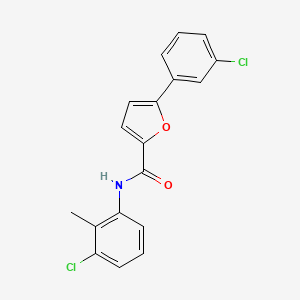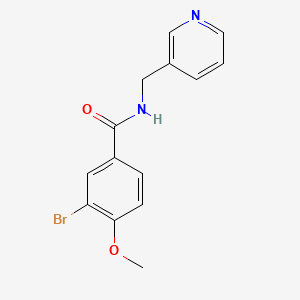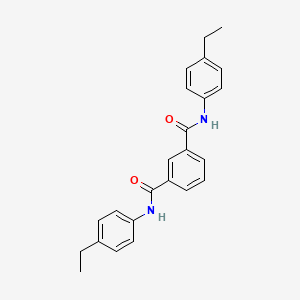
N-(3-chloro-2-methylphenyl)-5-(3-chlorophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-5-(3-chlorophenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various cancers and autoimmune diseases. This compound is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and the activation of immune cells.
作用機序
N-(3-chloro-2-methylphenyl)-5-(3-chlorophenyl)-2-furamide works by inhibiting the activity of BTK, a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in the immune response. By inhibiting BTK, this compound can block the activation and proliferation of B-cells, leading to a reduction in tumor growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent biochemical and physiological effects in preclinical models. In particular, this compound can inhibit the growth and survival of B-cell malignancies, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation in autoimmune diseases. This compound has also been shown to have minimal toxicity and good pharmacokinetics in preclinical studies.
実験室実験の利点と制限
The advantages of using N-(3-chloro-2-methylphenyl)-5-(3-chlorophenyl)-2-furamide in lab experiments include its potent and specific inhibition of BTK, its minimal toxicity and good pharmacokinetics, and its ability to induce apoptosis in cancer cells and reduce inflammation in autoimmune diseases. However, some limitations of using this compound in lab experiments include its low solubility in aqueous solutions, its relatively low yield in synthesis, and its high cost.
将来の方向性
There are several potential future directions for the study of N-(3-chloro-2-methylphenyl)-5-(3-chlorophenyl)-2-furamide. These include:
1. Further preclinical studies to investigate the efficacy and safety of this compound in different types of cancer and autoimmune diseases.
2. Clinical trials to evaluate the safety and efficacy of this compound in humans.
3. Development of more efficient synthesis methods for this compound to improve its yield and reduce its cost.
4. Investigation of the potential of this compound in combination with other therapies, such as chemotherapy or immunotherapy.
5. Development of new BTK inhibitors with improved pharmacokinetics and efficacy compared to this compound.
In conclusion, this compound is a promising small molecule inhibitor of BTK that has shown potent anti-tumor and anti-inflammatory effects in preclinical models. Further research is needed to fully understand the potential of this compound in the treatment of various cancers and autoimmune diseases.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-5-(3-chlorophenyl)-2-furamide involves several steps, starting with the reaction of 3-chloro-2-methylphenylamine with 3-chlorobenzoyl chloride to form an intermediate product. This intermediate is then reacted with furan-2-carboxylic acid to yield the final product, this compound. The overall yield of this synthesis method is around 20%.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-5-(3-chlorophenyl)-2-furamide has been extensively studied in preclinical models of cancer and autoimmune diseases, where it has shown potent anti-tumor and anti-inflammatory effects. In particular, this compound has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-(3-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-11-14(20)6-3-7-15(11)21-18(22)17-9-8-16(23-17)12-4-2-5-13(19)10-12/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFCJTAHNKWALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5809926.png)
![1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5809942.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B5809951.png)
![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)

![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)



![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5810007.png)


![3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5810019.png)